![molecular formula C9H14O3 B1140301 Methyl 3-oxo-6-octenoate CAS No. 110874-83-4](/img/structure/B1140301.png)
Methyl 3-oxo-6-octenoate
Overview
Description
“Methyl 3-oxo-6-octenoate” is a heterocyclic organic compound . It is predominantly trans and has a linear formula of CH3CH=CHCH2CH2COCH2CO2CH3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxo-6-octenoate” is represented by the linear formula CH3CH=CHCH2CH2COCH2CO2CH3 . It has a molecular weight of 170.21 .Physical And Chemical Properties Analysis
“Methyl 3-oxo-6-octenoate” has a refractive index (n20/D) of 1.451 (lit.) . It has a boiling point of 118 °C at 15 mmHg (lit.) and a density of 0.991 g/mL at 25 °C (lit.) .Scientific Research Applications
Methyl 3-oxo-6-octenoate can be cyclized using a palladium catalyst to produce cyclic ketones, which are significant in the synthesis of methyl dihydrojasmonate (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
This compound undergoes thermal oxidation, leading to various decomposition products like aldehydes, ketones, and shorter chain acids or esters (Whitlock & Nawar, 1976).
It serves as a starting material in the synthesis of enantiomers of trans 3-hydroxypipecolic acid, a process that involves asymmetric hydrogenation and electrophilic amination (Greck, Ferreira, & Genêt, 1996).
Methyl 3-oxo-6-octenoate is used in the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-glucose, indicating its role in the synthesis of complex organic compounds (Yokota, Nishida, & Mitsunobu, 1983).
In the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, a related compound, is identified as a key intermediate (Offenzeller, Su, Santer, Moser, Traber, Memmert, & Schneider-Scherzer, 1993).
It's also found in the isolation and synthesis of fungal metabolites with in vivo anti-juvenile-hormone and insecticidal activity (Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999).
Additionally, it's involved in the preparation of deuterated methyl octadecatrienoates and octadecatetraenoates, important in studies of lipid metabolism (Rakoff, 1990).
Methyl 3-oxo-6-octenoate has been used in a novel fragmentation reaction to form trisubstituted E-double bonds, which could be significant in organic synthesis (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).
It is also instrumental in the antibiotic activity of phenol nor-triterpenes isolated from Maytenus canariensis (González, Alvarenga, Ravelo, Jiménez, Bazzocchi, Canela, & Moujir, 1996).
Its derivatives are used as reagents in the synthesis of steroid CD rings, showcasing its versatility in organic chemistry (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-oxooct-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBZRDCTCSBIN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-6-octenoate |
Synthesis routes and methods
Procedure details
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